Evidence 1: PEG3 Linker Length Balances Solubility and Degradation Potency
In a structure-activity relationship (SAR) study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA), researchers found that the optimal PEG linker length is context-dependent. The study specifically highlights that by attaching the linker to the 5-position of the thalidomide core (the same attachment point as in Thalidomide-5-PEG3-NH2), they were able to identify a potent degrader with a linker as short as just 2 PEG units [1]. This finding demonstrates that the 5-position attachment enables effective degradation even with very short linkers, implying that a longer PEG3 linker offers a balance between maintaining sufficient potency and providing improved solubility compared to shorter PEG analogs like Thalidomide-5-PEG2-NH2 [2][3].
| Evidence Dimension | Linker length requirement for potent AURKA degradation when attached at the 5-position |
|---|---|
| Target Compound Data | Thalidomide-5-PEG3-NH2 provides a 3-unit PEG spacer. |
| Comparator Or Baseline | Analog with shorter linker (e.g., Thalidomide-5-PEG2-NH2) - identified as a potent degrader when attached at 5-position [1]. |
| Quantified Difference | The 5-position attachment enabled potent degradation with a linker as short as 2 PEG units (PEG2). The PEG3 variant offers a longer, more flexible spacer. |
| Conditions | SAR study of MK-5108-derived PROTACs in neuroblastoma cells (AURKA degradation). |
Why This Matters
This demonstrates that while shorter linkers can work at the 5-position, a PEG3 linker is often preferred for its enhanced solubility and flexibility, which can be critical for improving the drug-like properties of the final degrader.
- [1] Rishfi, M.; Krols, S.; Martens, F.; Bekaert, S.L.; Sanders, E.; Eggermont, A.; De Vloed, F.; Goulding, J.R.; Risseeuw, M.; et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. European Journal of Medicinal Chemistry 2022, 115033. View Source
- [2] TargetMol. Thalidomide-5-(PEG2-amine) (Catalog No. T206837) Product Datasheet. View Source
- [3] Nutt, M.J. Strengthening Molecular Glues: Design Strategies for Improving Thalidomide Analogs as Cereblon Effectors and Anticancer Agents. Drug Discovery Today 2024, 29(6), 104010. View Source
